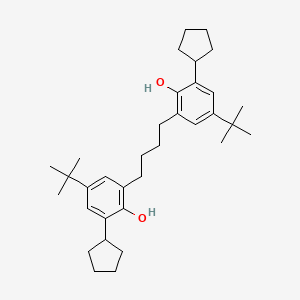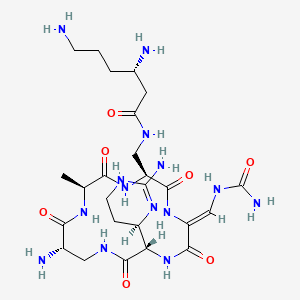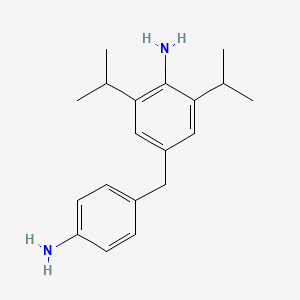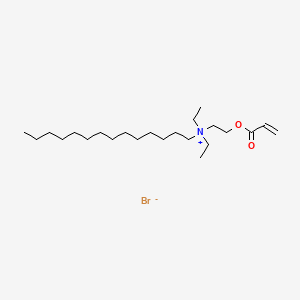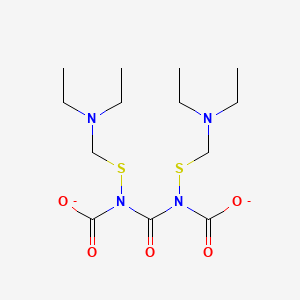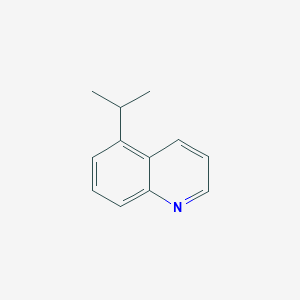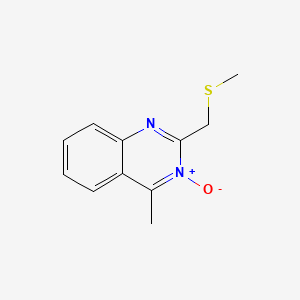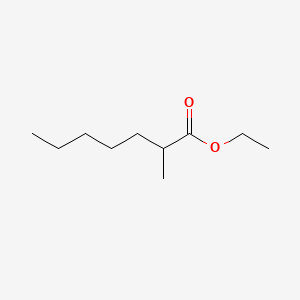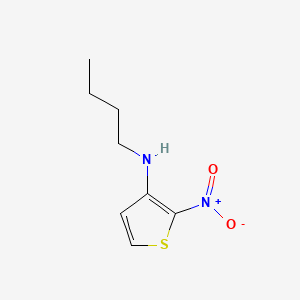
2-((4-Bromophenyl)chloromethylene)butyraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromofenil)clorometilen)butanaldehído es un compuesto químico con la fórmula molecular C11H10BrClO. Es conocido por su estructura única, que incluye un grupo bromofenilo, un grupo clorometilen y un grupo butanaldehído.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((4-Bromofenil)clorometilen)butanaldehído típicamente implica la reacción de 4-bromobenzaldehído con cloroacetaldehído bajo condiciones específicas. La reacción se lleva a cabo generalmente en presencia de una base, como hidróxido de sodio, para facilitar la formación del grupo clorometilen. La mezcla de reacción se somete entonces a condiciones de reflujo para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-((4-Bromofenil)clorometilen)butanaldehído puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación, como la destilación y la recristalización, para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-((4-Bromofenil)clorometilen)butanaldehído experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo aldehído puede oxidarse para formar el ácido carboxílico correspondiente.
Reducción: El compuesto se puede reducir para formar el alcohol correspondiente.
Sustitución: El átomo de bromo en el grupo bromofenilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como metóxido de sodio (NaOCH3) y etóxido de sodio (NaOEt) se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Ácido 2-((4-Bromofenil)clorometilen)butírico.
Reducción: 2-((4-Bromofenil)clorometilen)butanol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-((4-Bromofenil)clorometilen)butanaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-((4-Bromofenil)clorometilen)butanaldehído implica su interacción con varios objetivos moleculares. El grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, alterando potencialmente su función. El grupo bromofenilo también puede interactuar con residuos aromáticos en proteínas, afectando su estructura y actividad.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-((4-Clorofenil)clorometilen)butanaldehído
- 2-((4-Fluorofenil)clorometilen)butanaldehído
- 2-((4-Metilfenil)clorometilen)butanaldehído
Singularidad
2-((4-Bromofenil)clorometilen)butanaldehído es único debido a la presencia del átomo de bromo, que puede influir en su reactividad e interacciones con otras moléculas. El tamaño y la electronegatividad del átomo de bromo pueden afectar el comportamiento químico del compuesto, haciéndolo diferente de sus análogos clorado, fluorado y metilado.
Propiedades
Número CAS |
83846-59-7 |
|---|---|
Fórmula molecular |
C11H10BrClO |
Peso molecular |
273.55 g/mol |
Nombre IUPAC |
(2E)-2-[(4-bromophenyl)-chloromethylidene]butanal |
InChI |
InChI=1S/C11H10BrClO/c1-2-8(7-14)11(13)9-3-5-10(12)6-4-9/h3-7H,2H2,1H3/b11-8+ |
Clave InChI |
MFLLXFXIPFSAFE-DHZHZOJOSA-N |
SMILES isomérico |
CC/C(=C(/C1=CC=C(C=C1)Br)\Cl)/C=O |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)Br)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


